

Determining the effective dose of HS-1371 in different cell lines

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Compound of Interest		
Compound Name:	HS-1371	
Cat. No.:	B607975	Get Quote

Technical Support Center: HS-1371

This guide provides researchers, scientists, and drug development professionals with essential information for determining the effective dose of **HS-1371** in various cell lines. It includes frequently asked questions, troubleshooting advice, experimental protocols, and a summary of reported effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is **HS-1371** and what is its primary mechanism of action? **HS-1371** is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3).[1] [2][3][4] Its mechanism of action is to directly bind to the ATP-binding pocket of RIP3 in an ATP-competitive manner.[1][5][6] This inhibition of RIP3's kinase activity prevents the downstream signaling events that lead to necroptosis, a form of programmed cell death.[1][2][3][5]

Q2: Which signaling pathway does **HS-1371** target? **HS-1371** specifically targets the necroptosis signaling pathway.[4][5] By inhibiting RIP3 kinase activity, it blocks the phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein, which is a crucial step for the execution of necroptosis.[1][6] This action prevents the formation of the necrosome complex and subsequent cell death.[4][5] Importantly, **HS-1371** has been shown to inhibit TNF-induced necroptosis without affecting TNF-induced apoptosis, highlighting its specificity.[1][2][3]

Q3: What is a recommended starting concentration range for **HS-1371** in cell-based assays? Based on published data, a starting concentration range of 0.1 μ M to 20 μ M is recommended







for initial dose-response experiments.[7] A complete inhibition of RIP3 phosphorylation and necroptotic cell death has been observed at 5 μ M in HT-29 cells.[1][6] It is always advisable to perform a broad, logarithmic dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[8][9]

Q4: In which cell lines has **HS-1371** been shown to be effective? **HS-1371** has demonstrated inhibitory effects on RIP3 kinase activity in a variety of human and mouse cell lines. These include HT-29 (human colon cancer), HeLa (human cervical cancer), H2009 (human lung cancer), L929 (mouse fibrosarcoma), and Mouse Embryonic Fibroblasts (MEFs).[1][6]

Q5: How should I prepare and store **HS-1371** stock solutions? **HS-1371** is soluble in Dimethyl Sulfoxide (DMSO).[7] For long-term storage, the solid compound should be kept at -20°C.[7] Stock solutions prepared in DMSO can be stored at -80°C for up to two years or -20°C for up to one year.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Summary: Effective Dose of HS-1371

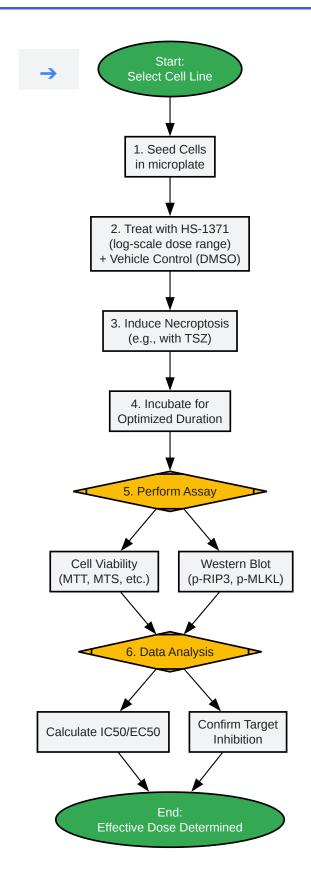
The following table summarizes the effective concentrations of **HS-1371** observed in various cell lines. The IC50, or half-maximal inhibitory concentration, for **HS-1371** against RIP3 in biochemical assays is 20.8 nM.[1][7][10]



Cell Line	Organism	Tissue Type	Necroptosis Stimulus	Effective Concentrati on	Observed Effect
HT-29	Human	Colon Adenocarcino ma	TNF-α + Smac mimetic + z- VAD-FMK (TSZ)	5 μΜ	Complete inhibition of RIP3 phosphorylati on and cell death.[1][6]
HeLa	Human	Cervical Cancer	Ectopic RIP3 expression + TSZ	1 - 10 μΜ	Dose- dependent inhibition of cell death.[6]
H2009	Human	Lung Cancer	Ectopic RIP3 expression + TSZ	1 - 10 μΜ	Dose- dependent inhibition of cell death.[6]
L929	Mouse	Fibrosarcoma	TNF-α + z- VAD-FMK	1 - 10 μΜ	Dose-dependent inhibition of cell death.[1]
MEF	Mouse	Embryonic Fibroblast	TNF-α + Cycloheximid e + z-VAD- FMK (TCZ)	1 - 10 μΜ	Dose-dependent inhibition of cell death.[1]

Visual Diagrams





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